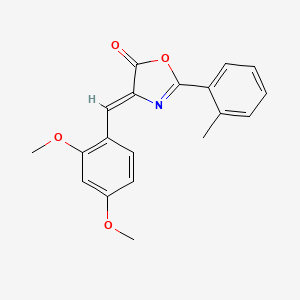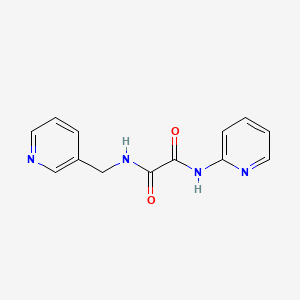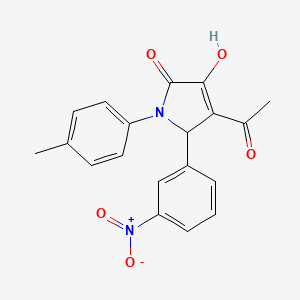
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide, also known as IMI-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide involves the inhibition of enzymes that are involved in the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease. N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide also inhibits the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of mood and movement.
Biochemical and Physiological Effects:
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide in lab experiments is its neuroprotective effects, which can help to preserve the integrity of neuronal cells and prevent cell death. However, one limitation is the potential for off-target effects, as N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide can inhibit the activity of other enzymes besides those involved in neurodegeneration.
Future Directions
There are several future directions for the study of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide, including:
1. Further investigation of its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
2. Exploration of its anti-inflammatory and antioxidant properties and their potential applications in other disease states.
3. Investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
4. Development of more selective analogs of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide that can target specific enzymes involved in neurodegeneration.
Synthesis Methods
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8(2)17-12(6-9(3)15-17)14-13(18)7-11-5-10(4)16-19-11/h5-6,8H,7H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOHMBOILMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)



![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)

![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
